molecular formula C11H8O3 B2777086 1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 710-97-4

1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2777086
CAS No.: 710-97-4
M. Wt: 188.182
InChI Key: VRVFLPPXIRCEOE-UHFFFAOYSA-N
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Description

1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C5H4O3. . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused with an oxirane ring and a phenyl group attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can be synthesized through various methods. One common approach involves the reaction of cyclopropane-1,2-dicarboxylic acid with acetic anhydride under reflux conditions . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-oxabicyclo[31The phenyl group can enhance the compound’s stability and provide additional sites for chemical modification .

Properties

IUPAC Name

1-phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-9-8-6-11(8,10(13)14-9)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVFLPPXIRCEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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